trans-4-Methyl-2-pentyl-1,3-dioxolane
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Overview
Description
trans-4-Methyl-2-pentyl-1,3-dioxolane: is an organic compound with the molecular formula C9H18O2 . . . It is a colorless to pale yellow liquid with a mild, fruity, pear-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-2-pentyl-1,3-dioxolane typically involves the condensation of hexanal with propylene glycol. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then neutralized and the product is purified by distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Methyl-2-pentyl-1,3-dioxolane can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: trans-4-Methyl-2-pentyl-1,3-dioxolane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential as a flavoring agent. It is evaluated for its safety and efficacy in various food products .
Industry: The compound is used in the fragrance and flavor industry due to its mild, fruity odor. It is incorporated into perfumes, cosmetics, and food products to enhance their sensory properties .
Mechanism of Action
The mechanism of action of trans-4-Methyl-2-pentyl-1,3-dioxolane involves its interaction with specific molecular targets. In the context of its use as a flavoring agent, it binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a fruity odor . The compound’s structure allows it to fit into the binding sites of these receptors, leading to the activation of signal transduction pathways that result in the perception of smell .
Comparison with Similar Compounds
- 4-Methyl-2-pentyl-1,3-dioxane
- 2-Methyl-4-phenyl-1,3-dioxolane
- 4-Ethyl-2-methyl-1,3-dioxolane
Comparison:
- 4-Methyl-2-pentyl-1,3-dioxane: Similar in structure but differs in the position of the oxygen atoms within the ring.
- 2-Methyl-4-phenyl-1,3-dioxolane: Contains a phenyl group, which imparts different chemical properties and reactivity.
- 4-Ethyl-2-methyl-1,3-dioxolane: Has an ethyl group instead of a pentyl group, affecting its physical and chemical characteristics .
Uniqueness: trans-4-Methyl-2-pentyl-1,3-dioxolane is unique due to its specific structure, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance and flavor industry .
Properties
CAS No. |
26563-75-7 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
GWMSIWCZZKMUQM-IUCAKERBSA-N |
Isomeric SMILES |
CCCCC[C@H]1OC[C@@H](O1)C |
Canonical SMILES |
CCCCCC1OCC(O1)C |
Origin of Product |
United States |
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